molecular formula C22H25Cl3FN5O B3001087 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride CAS No. 1331266-26-2

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride

Cat. No.: B3001087
CAS No.: 1331266-26-2
M. Wt: 500.82
InChI Key: RHGKMSSTJGNMJM-UHFFFAOYSA-N
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Description

2-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is a synthetic organic compound of significant interest in medicinal chemistry research due to its complex structure featuring both imidazole and piperazine rings . The imidazole scaffold is a privileged structure in drug discovery, known for its extensive therapeutic potential and presence in numerous commercially available drugs . This moiety demonstrates a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties, making it a valuable core for developing new pharmacologically active agents . The piperazine ring is a common feature in many bioactive molecules and often contributes to favorable pharmacokinetic properties. This compound is supplied as a dihydrochloride salt, which typically enhances solubility and stability for in vitro research applications. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis or as a standard in analytical studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O.2ClH/c23-18-2-1-3-20(14-18)29-9-8-25-22(29)28-12-10-27(11-13-28)16-21(30)26-15-17-4-6-19(24)7-5-17;;/h1-9,14H,10-13,15-16H2,(H,26,30);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGKMSSTJGNMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl3FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 3-chlorophenylamine with glyoxal in the presence of ammonium acetate.

    Piperazine Derivative Synthesis: The imidazole derivative is then reacted with piperazine under controlled conditions to form the piperazine-imidazole intermediate.

    Benzylation: The intermediate is further reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound, which is then converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand these interactions at a molecular level.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the treatment of neurological disorders or cancers.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride
  • Molecular Formula : C₁₂H₁₈Cl₃N₃O
  • Molecular Weight : 342.65 g/mol
  • Key Features :
    • Lacks the imidazole ring and 4-fluorobenzyl group present in the target compound.
    • Contains a 4-chlorophenyl group directly attached to the piperazine-acetamide scaffold.
  • Implications : The absence of imidazole and fluorobenzyl groups may reduce binding specificity to receptors requiring these motifs (e.g., histamine or serotonin receptors). Its simpler structure could result in lower molecular weight and altered pharmacokinetics .
2-(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide Dihydrochloride
  • Molecular Formula : C₁₈H₂₆Cl₂FN₅O
  • Molecular Weight : 418.3 g/mol
  • Key Features :
    • Structurally identical to the target compound except for the substitution of the 3-chlorophenyl group with an ethyl group on the imidazole ring.
    • Retains the dihydrochloride salt, ensuring comparable solubility.
  • However, the lack of a chloro substituent might decrease affinity for halogen-bonding receptors .
2-(4-(1H-Tetrazol-1-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • Molecular Formula : C₁₄H₁₅F₃N₆O
  • Molecular Weight : 364.3 g/mol
  • Key Features :
    • Replaces the imidazole ring with a tetrazole group and substitutes the fluorobenzyl with a trifluoromethylphenyl group.
    • Piperidine replaces piperazine, altering the basicity and hydrogen-bonding capacity.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
Target Compound C₁₈H₂₃Cl₂FN₅O 418.3 3-Chlorophenyl, 4-fluorobenzyl, imidazole Potential CNS activity; dihydrochloride improves solubility
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride C₁₂H₁₈Cl₃N₃O 342.65 4-Chlorophenyl Simplified structure may limit receptor specificity
2-(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride C₁₈H₂₆Cl₂FN₅O 418.3 Ethyl, 4-fluorobenzyl Reduced steric hindrance vs. target compound; retained solubility
2-(4-(1H-Tetrazol-1-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide C₁₄H₁₅F₃N₆O 364.3 Tetrazole, trifluoromethylphenyl Enhanced metabolic stability and lipophilicity

Research Findings and Implications

  • Conformational Flexibility : Evidence from N-substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) highlights the role of dihedral angles between aromatic rings and amide groups in dimer formation via hydrogen bonding . The target compound’s 3-chlorophenyl group may induce distinct conformational preferences compared to ethyl or dichlorophenyl analogs, affecting receptor interactions.
  • Salt Forms : The dihydrochloride salt in both the target compound and its ethyl-substituted analog () suggests a deliberate design choice to optimize solubility for oral or injectable formulations.
  • The imidazole-piperazine scaffold is reminiscent of 5-HT₃ receptor antagonists, suggesting serotonin modulation as a plausible mechanism .

Biological Activity

The compound 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is a complex organic molecule with potential therapeutic applications. Its structure consists of an imidazole ring, a piperazine moiety, and various aromatic substitutions that may influence its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H22ClN4·2HCl
  • Molecular Weight : 463.36 g/mol

The presence of the imidazole and piperazine rings suggests potential interactions with neurotransmitter systems, particularly in the context of psychiatric and neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. The imidazole and piperazine components are known to modulate neurotransmitter pathways, potentially affecting serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders. Additionally, the chlorophenyl group may enhance the compound's lipophilicity, facilitating better cellular membrane penetration and receptor interaction .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target have shown activity against various bacterial strains. A study demonstrated that related imidazole derivatives displayed inhibition against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) as low as 1 mM .

CompoundTarget OrganismMIC (mM)
Imidazole Derivative AS. aureus0.5
Imidazole Derivative BE. coli1.0

Anticancer Potential

The compound's structural features suggest potential anticancer activity through modulation of cell signaling pathways involved in tumor growth. Preliminary studies on similar compounds have indicated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . Further exploration into this area is warranted to ascertain specific mechanisms.

Neuropharmacological Effects

Given the piperazine structure, there is a plausible hypothesis regarding its effects on the central nervous system (CNS). Compounds with similar scaffolds have been investigated for their anxiolytic and antidepressant properties in animal models.

Case Studies

A notable study evaluated the effects of a related compound on anxiety-like behavior in rodents. The results indicated that administration of the compound led to a significant reduction in anxiety behaviors as measured by the elevated plus maze test, suggesting potential therapeutic use in anxiety disorders .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF) at reflux temperatures (80–100°C) to facilitate nucleophilic substitution, as demonstrated in analogous imidazole-piperazine derivatives .
  • Purification : Recrystallization from ethanol or ethanol/water mixtures enhances purity, with yields typically improved by slow cooling .
  • Experimental Design : Employ factorial design (e.g., varying solvent ratios, temperature, and reaction time) to identify optimal conditions, reducing trial-and-error approaches .

Table 1 : Example Synthesis Optimization Parameters

ParameterRange TestedOptimal ConditionYield Improvement
Solvent (DMF:H₂O)3:1 to 5:14:115%
Temperature (°C)70–1109020%
Reaction Time (hr)6–241810%

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the imidazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and fluorobenzyl (δ 4.3–4.7 ppm) moieties .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect dihydrochloride salt formation via isotopic patterns .
  • IR Spectroscopy : Identify C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) to verify acetamide and imidazole groups .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) affect the stability of this compound in pharmacological assays?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor via HPLC for decomposition products (e.g., imidazole ring hydrolysis at pH < 3) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for dihydrochloride salts) and differential scanning calorimetry (DSC) to assess crystallinity changes .

Table 2 : Stability Profile Under Varying Conditions

ConditionDegradation PathwayHalf-Life (Days)
pH 2.0, 37°CImidazole ring hydrolysis3
pH 7.4, 37°CMinimal decomposition>30
60°C (dry)Salt dissociation14

Q. What computational strategies can predict the binding affinity of this compound to histamine receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with H1/H4 receptor crystal structures (PDB: 6E3U) to model interactions, focusing on fluorobenzyl and chlorophenyl moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes, validating with experimental IC50 data .

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to compare IC50 values from cell-based vs. enzymatic assays, identifying confounding variables (e.g., serum protein binding) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability in protocols .

Data Contradiction Analysis

Q. Why might this compound exhibit conflicting activity in antimicrobial vs. anticancer assays?

  • Methodological Answer :

  • Mechanistic Profiling : Test against bacterial efflux pumps (e.g., AcrAB-TolC) and cancer cell multidrug resistance (MDR1) transporters to identify off-target effects .
  • Dose-Response Curves : Compare MIC (antimicrobial) vs. GI50 (anticancer) values; overlapping toxicity ranges suggest nonspecific cytotoxicity .

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